![molecular formula C13H19NO4 B059093 (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1242184-46-8](/img/structure/B59093.png)
(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chiral bicyclic compound featuring a norbornene core ([2.2.1] bicyclo system) with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a carboxylic acid at the 2-position (Figure 1). Its molecular formula is C₁₃H₁₉NO₄ (MW = 253.29), CAS 148257-12-9, and it is primarily used as a synthetic intermediate or pharmaceutical impurity in non-medical research . The Boc group enhances stability during synthesis, while the carboxylic acid enables further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the tert-butoxycarbonylamino group. Common synthetic routes may include:
Cyclization reactions: to form the bicyclic structure.
Aminolysis: to introduce the amino group.
Protection reactions: using tert-butoxycarbonyl (Boc) groups to protect the amino functionality during subsequent steps.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the double bond to a carbonyl group.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 253.29 g/mol
- CAS Number : 1242184-46-8
Its bicyclic structure contributes to its reactivity and ability to participate in various chemical transformations.
Scientific Research Applications
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Pharmaceutical Development
- The compound is utilized as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel drugs targeting various diseases. Its ability to form stable amide bonds makes it suitable for creating complex drug structures.
- Case studies have shown that derivatives of this compound exhibit potential anti-inflammatory and analgesic activities, making it a candidate for further pharmacological evaluation.
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Peptide Synthesis
- In peptide chemistry, (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a protecting group for amino acids during peptide synthesis. The tert-butoxycarbonyl (Boc) group can be easily removed under mild conditions, facilitating the formation of peptides with high purity.
- This application is crucial in synthesizing cyclic peptides that often have enhanced biological activity compared to linear counterparts.
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Material Science
- The compound has been explored for its potential use in creating polymeric materials with specific mechanical properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength.
- Research indicates that polymers derived from this bicyclic structure can be used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
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Anti-inflammatory Agents
- A study focused on synthesizing derivatives of this compound demonstrated promising results in reducing inflammation markers in vitro.
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Cyclic Peptide Synthesis
- Research highlighted the successful use of this compound in synthesizing cyclic peptides with improved binding affinity to target receptors compared to linear analogs.
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Polymeric Applications
- Investigations into the incorporation of this bicyclic structure into biodegradable polymers showed enhanced degradation rates suitable for medical applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, differing in bicyclo ring size, substituents, stereochemistry, or applications. Key findings are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of Bicyclic Carboxylic Acid Derivatives
Structural and Functional Differences
Bicyclo Ring Size: The target compound’s [2.2.1] system imposes greater ring strain and conformational rigidity compared to the [2.2.2] system in Compound 5. This difference impacts reactivity in Diels-Alder reactions, with [2.2.1] derivatives favoring endo selectivity in cycloadditions . The [2.2.2] analogue (Compound 5) exhibits a higher melting point (117–120°C vs.
Substituent Effects: Boc-amino vs. Methoxycarbonyl: The Boc group in the target molecule provides steric protection for the amine, enabling controlled deprotection in multistep syntheses. In contrast, the methoxycarbonyl derivative (C₁₀H₁₂O₄) is more polar and reactive, serving as a monomer in polymer chemistry . Carboxylic Acid vs. Carboxamide: The carboxamide derivative (C₈H₁₂N₂O) lacks the acidic proton, reducing solubility in aqueous media but enhancing stability in basic conditions .
Stereochemical Variations: The stereoisomer (1R,2R,3S,4S)-3-(Boc-amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 871357-91-4) shares the same molecular formula as the target but differs in spatial arrangement, leading to distinct chiral recognition properties in asymmetric catalysis .
Biological Activity
(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 253.29 g/mol
- CAS Number : 1242184-46-8
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its solubility and stability, potentially facilitating its interaction with enzymes and receptors involved in metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Its structural conformation may allow it to inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic disorders.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various bicyclic compounds, including this compound. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In vitro assays conducted on human cancer cell lines demonstrated that this compound could reduce cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Q & A
Basic Question: What are the key safety protocols for handling this compound in laboratory settings?
Answer:
Researchers must adhere to strict safety measures due to the compound’s acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory risks (H335). Recommended protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Respiratory Protection: Use NIOSH-certified P95 (US) or EN 143-compliant P1 (EU) filters for low exposure; upgraded protection (e.g., OV/AG/P99) is advised for aerosols .
- Storage: Maintain at 2–8°C in a dry environment to prevent degradation .
- Waste Disposal: Avoid drainage systems; follow institutional guidelines for hazardous waste .
Basic Question: How is this compound synthesized, and what analytical methods confirm its structure?
Answer:
Synthesis typically involves functionalizing the bicyclo[2.2.1]heptene core via tert-butoxycarbonyl (Boc) protection of the amine group. A common approach is coupling bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with Boc-protected amines under anhydrous conditions. Structural confirmation relies on:
- Spectroscopy: ¹H/¹³C NMR for stereochemical assignment and IR for functional group analysis (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .
- Chromatography: HPLC or GC-MS to assess purity and detect stereoisomers .
Advanced Question: How does stereochemistry at the (1S,2R,3S,4R) positions influence its reactivity in asymmetric catalysis?
Answer:
The rigid bicyclic framework and defined stereochemistry enable precise steric and electronic control in reactions like Diels-Alder or Friedel-Crafts. For example:
- Steric Effects: The endo conformation of the bicyclo system directs regioselectivity in cycloadditions .
- Chiral Induction: The Boc-protected amine stabilizes transition states via hydrogen bonding, enhancing enantioselectivity in catalytic systems .
Researchers should optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature to exploit these effects .
Advanced Question: How can researchers resolve contradictions in stability data under varying experimental conditions?
Answer:
Conflicting stability reports (e.g., pH sensitivity vs. thermal degradation) require systematic analysis:
- Stress Testing: Conduct accelerated degradation studies at elevated temperatures (40–60°C) and varied pH (2–12) to identify decomposition pathways .
- Analytical Cross-Validation: Combine TGA (thermal stability), DSC (phase transitions), and LC-MS (degradant identification) to correlate stability with structural changes .
- Control Experiments: Compare results with structurally analogous compounds (e.g., Boc-protected bicyclo[2.2.2]octane derivatives) to isolate variables .
Basic Question: What role does the Boc group play in modifying this compound’s solubility and reactivity?
Answer:
The tert-butoxycarbonyl (Boc) group serves dual purposes:
- Solubility Enhancement: Its hydrophobic tert-butyl moiety improves solubility in organic solvents (e.g., DCM, ethyl acetate), facilitating reaction workup .
- Amine Protection: The Boc group shields the amine from nucleophilic side reactions, requiring acidic conditions (e.g., TFA) for deprotection without disrupting the bicyclic core .
Advanced Question: What strategies ensure enantiomeric purity during large-scale synthesis?
Answer:
Maintaining enantiomeric excess (ee) >99% requires:
- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (1S,2R)-configured precursors) to minimize racemization .
- Catalytic Asymmetric Synthesis: Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to control stereochemistry during key steps like cycloadditions .
- Quality Control: Monitor ee via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis .
Advanced Question: How can computational modeling predict this compound’s behavior in novel reaction systems?
Answer:
Density Functional Theory (DFT) simulations can:
- Map Transition States: Analyze steric clashes between the bicyclic framework and reactants (e.g., dienophiles in Diels-Alder reactions) .
- Solvent Effects: Predict solvation energies using COSMO-RS models to optimize reaction media .
- Thermodynamic Stability: Calculate strain energy of the bicyclo[2.2.1]heptene core to assess susceptibility to ring-opening .
Properties
IUPAC Name |
(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMJBHUNSHDFPT-RGOKHQFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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